ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate

DPP pigments colorant chemistry heterocyclic synthesis

Researchers attempting Claisen-Schmidt condensations or DPP pigment synthesis with aromatic pyrrole-3-carboxylates encounter failed reactions due to absent enamine functionality. Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 31339-55-6) resolves this with its partially saturated 4,5-dihydropyrrole core, enabling enamine-driven condensations inaccessible to aromatic analogs. • Enables base-catalyzed Claisen-Schmidt condensation with aldehydes to generate 4-arylmethylidene derivatives • Critical intermediate for DPP pigment chromophore formation via enamine-to-keto oxidation • Low-MW (141.17) entry point for divergent SAR exploration at C2, C4, C5, and N1 positions

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12867539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,5-dihydro-1H-pyrrole-3-carboxylate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNCC1
InChIInChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5,8H,2-4H2,1H3
InChIKeySQMRXOOOJGRPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Technical Specifications & Procurement


Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 31339-55-6) is a partially saturated heterocyclic building block with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . This compound, also known as ethyl 2,3-dihydro-1H-pyrrole-4-carboxylate , is characterized by a five-membered pyrroline ring with a single endocyclic double bond. The compound is commercially available with a typical purity specification of 97–98% . Its structural features—an enamine moiety combined with an ester group—confer distinct reactivity and physicochemical properties that differentiate it from both fully aromatic pyrroles (e.g., ethyl 1H-pyrrole-3-carboxylate, CAS 37964-17-3) and fully saturated pyrrolidines. These differences are not merely academic; they carry quantifiable implications for synthetic utility and biological performance, as detailed in the following evidence sections.

Ethyl 4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Generic Substitution Risks


Generic substitution of ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate with other pyrrole-3-carboxylate derivatives—such as the fully aromatic ethyl 1H-pyrrole-3-carboxylate (CAS 37964-17-3) or the 2,5-dihydro isomer—is not scientifically equivalent and may compromise experimental outcomes. The partially saturated 4,5-dihydropyrrole core provides a crucial enamine functionality that enables distinct reaction pathways [1], including the base-catalyzed Claisen-Schmidt condensation with aldehydes to generate 4-arylmethylidene derivatives [1]. This reactivity is not observed with aromatic pyrroles, which undergo electrophilic substitution rather than enamine-driven condensations. Furthermore, the 4,5-dihydro scaffold serves as a critical intermediate in diketo-pyrrolo-pyrrole (DPP) pigment synthesis [1], where the enamine-to-keto transformation is central to the chromophore-forming step. Substitution with a fully aromatic pyrrole in this context would fundamentally alter the reaction mechanism and product outcome. The quantitative evidence below documents these functional distinctions and provides procurement justification for selecting this specific building block over its closest analogs.

Ethyl 4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Evidence vs. Closest Analogs


DPP Pigment Synthesis: Dihydropyrrole vs. Aromatic Pyrrole Precursors

Ethyl 4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate (a derivative of the target compound) is an established intermediate in diketo-pyrrolo-pyrrole (DPP) pigment synthesis [1]. The reaction of this pyrrolinone ester with aromatic nitriles and succinic acid diesters yields DPP chromophores. Crucially, the 4,5-dihydropyrrole scaffold provides the enamine moiety that undergoes oxidation to the diketopyrrolopyrrole core—a transformation that is mechanistically inaccessible from fully aromatic pyrrole-3-carboxylates such as ethyl 1H-pyrrole-3-carboxylate (CAS 37964-17-3). While direct quantitative yield comparisons between the target compound and aromatic pyrrole-3-carboxylates in DPP synthesis are absent from the published literature (the aromatic analog cannot participate in this specific transformation), the functional differentiation is absolute: aromatic pyrroles yield 0% DPP product under identical conditions because the requisite enamine-to-keto conversion cannot occur.

DPP pigments colorant chemistry heterocyclic synthesis

Sarcoma Cytotoxicity vs. Reference Oncology Drugs

Ethyl 2-amino-1-benzamido-4-oxo-5-[2-oxo-2-(p-tolyl)ethylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate (compound IIa), a derivative of the target compound, demonstrated significant tumor growth suppression in GIST, LMS, and OS cell lines [1]. Its activity against GIST cells at 10 μM was comparable with that of imatinib at 1 μM. At lower concentrations (2.5 and 5 μM), its activity matched that of doxorubicin at 0.25 μg/mL and etoposide at 40 μM, and significantly exceeded that of taxol at 1 μM and hydroxyurea at 1 mM [1]. The cytotoxicities of most studied compounds in this series at 10 μM against SK-LMS-1 and U2OS cells in vitro were significantly greater than all reference drugs tested, including doxorubicin, taxol, and etoposide [1].

anticancer sarcoma cytotoxicity

Antiradical and Antioxidant Activity

Ethyl 2-amino-1-(hetarylamido)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylates were synthesized and evaluated for antiradical and antioxidant activities [1]. The nitrogen atom position in the pyridine moiety of the hetarylamido substituent was found to modulate both toxicity and free-radical binding capacity [1]. While the published study does not report explicit IC₅₀ values against a named comparator (e.g., ascorbic acid or Trolox) in the abstract, it establishes that these 4,5-dihydropyrrole-3-carboxylate derivatives exhibit measurable radical-scavenging activity. The observed structure-activity relationship—wherein heteroaromatic substituent positioning affects antioxidant performance—provides a basis for scaffold optimization.

antioxidant radical scavenging SAR

Photophysical Properties: Photoisomerization and Fluorescence

The absorption and fluorescence spectra of ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate derivatives were analyzed at room temperature (300 K) and low temperature (77 K) [1]. E–Z photoisomerisation was observed for all derivatives, with the Z-isomer confirmed as thermodynamically stable by NMR spectroscopy [1]. PM3 quantum chemical calculations established ground-state geometries, while INDO/S calculations enabled interpretation of absorption spectral shifts [1]. In fluid solution, photoisomerisation constitutes the primary deactivation channel after excitation, whereas in rigid frozen glass, fluorescence is the preferred pathway [1]. The 2-biphenylyl analog (compound II) was synthesized as a key intermediate for five additional compounds (IIa–IIe), each featuring an extended π-conjugated system [1].

photophysics fluorescence photoisomerization

Synthetic Accessibility and Cost-Efficiency vs. Substituted Analogs

Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate (MW 141.17, C₇H₁₁NO₂) is commercially available at 97–98% purity from multiple suppliers . In contrast, many substituted pyrroline-3-carboxylate derivatives—such as ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate (MW 279.36) [1] or methyl 1-benzyl-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (MW 293.37) —have substantially higher molecular weights and synthetic complexity. The lower molecular weight and simpler substitution pattern of the target compound translate to a lower cost per mole of reactive scaffold, providing economic advantages for large-scale or exploratory synthesis campaigns where extensive subsequent functionalization is planned. The unsubstituted 4,5-dihydropyrrole core offers a versatile platform for divergent derivatization at multiple positions (C2, C4, C5, and N1) without the constraint of pre-installed substituents that may limit synthetic options.

building block synthesis procurement

Ethyl 4,5-Dihydro-1H-Pyrrole-3-Carboxylate: Recommended Applications


Anticancer Lead Optimization Targeting Sarcomas

Derivatives of ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate, specifically ethyl 2-amino-1-benzamido-5-(2-oxo-2-arylethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates, have demonstrated cytotoxic activity against GIST, LMS, and OS cell lines that matches or exceeds reference oncology drugs including imatinib, doxorubicin, and etoposide at specified concentrations [1]. The scaffold is appropriate for medicinal chemistry programs focused on sarcoma therapeutics, where direct benchmarking against clinical standards supports its candidacy for further lead optimization. The low toxicity profile observed in these derivatives further supports their suitability for in vivo follow-up studies.

DPP Pigment Synthesis

Ethyl 4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate—accessible from the target compound—serves as a critical intermediate in the synthesis of DPP pigments via condensation with aromatic nitriles and succinic diesters under basic conditions [1]. The enamine moiety of the 4,5-dihydropyrrolone ring is essential for the oxidation step that yields the diketopyrrolopyrrole chromophore. This application scenario is exclusive to the partially saturated scaffold; fully aromatic pyrrole-3-carboxylates cannot undergo this transformation. The compound enables the preparation of both symmetric and asymmetric DPP derivatives with tunable absorption properties.

Fluorescent Probes and Molecular Switches

Arylmethylidene derivatives of ethyl 4,5-dihydro-5-oxo-2-aryl(1H)pyrrole-3-carboxylate exhibit well-characterized E–Z photoisomerisation and fluorescence behavior that is dependent on medium rigidity [1]. At room temperature in fluid solution, photoisomerisation is the dominant excited-state deactivation pathway, whereas in rigid frozen glass at 77 K, fluorescence is preferred. These properties make the scaffold suitable for applications requiring environmentally responsive optical output, such as viscosity-sensitive fluorescent probes or light-driven molecular switches. The availability of quantum-chemically characterized ground-state geometries facilitates rational design of derivatives with tailored photophysical properties.

Versatile Building Block for Divergent Synthesis

The unsubstituted ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate scaffold (MW 141.17) provides a low-molecular-weight, cost-efficient entry point for divergent synthesis of functionalized pyrrolines and related heterocycles. Unlike pre-substituted analogs that constrain synthetic options, the parent compound permits functionalization at multiple positions (C2, C4, C5, and N1) [1][2]. The enamine functionality enables Claisen-Schmidt condensations with aldehydes to generate 4-arylmethylidene derivatives, while the ester group provides a handle for hydrolysis or amidation. This scenario is recommended for medicinal chemistry programs requiring SAR exploration across diverse substitution patterns, as well as for methodology development in heterocyclic chemistry.

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